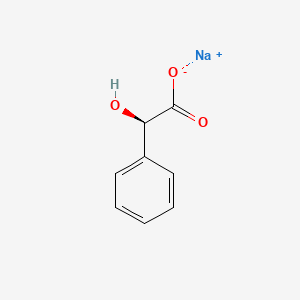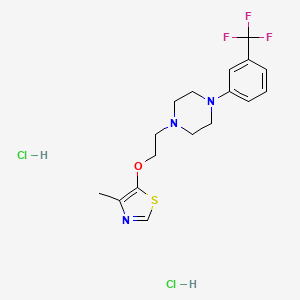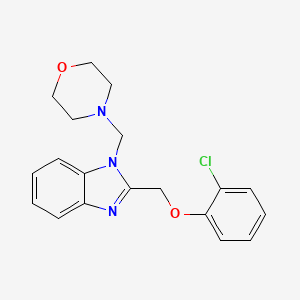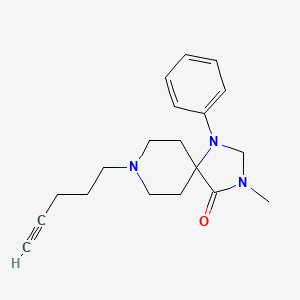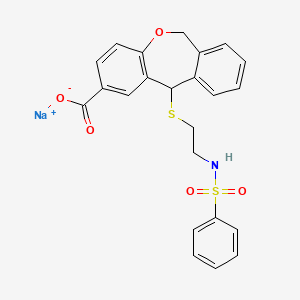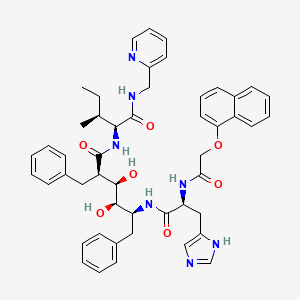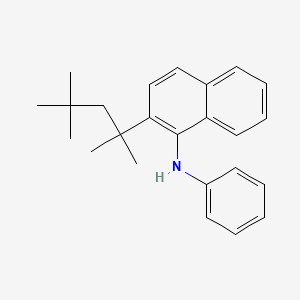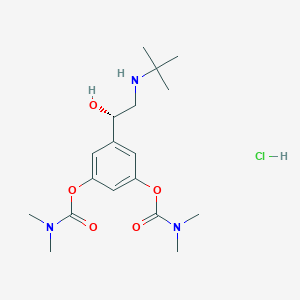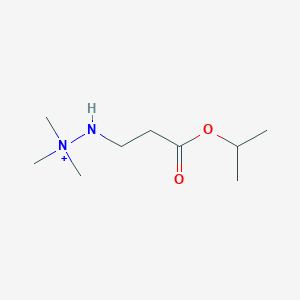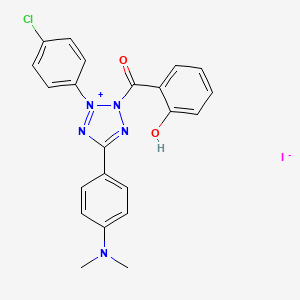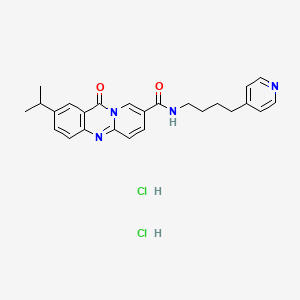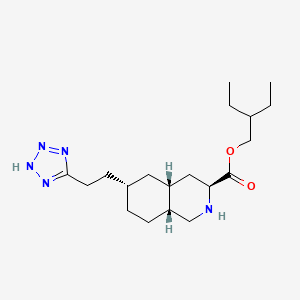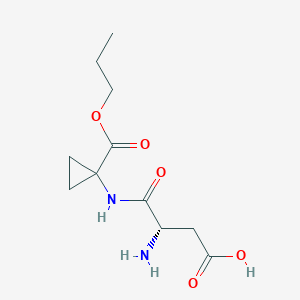
Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, which imparts significant strain and reactivity to the molecule. The compound’s structure includes an aspartyl group, which is derived from aspartic acid, an amino acid commonly found in proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Aspartyl Group Introduction: The aspartyl group is introduced through the reaction of aspartic acid with a suitable protecting group to prevent unwanted side reactions. This is followed by coupling with the cyclopropane derivative using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Final Coupling: The final step involves the coupling of the propyl group to the aspartyl-cyclopropane intermediate using standard alkylation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of peptide coupling and deprotection, ensuring high yields and purity of the final product. Additionally, the use of flow chemistry techniques can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the aspartyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. Additionally, the aspartyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Aspartyl-L-phenylalanine methyl ester:
N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine:
Uniqueness
Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
104544-07-2 |
|---|---|
Molekularformel |
C11H18N2O5 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(3S)-3-amino-4-oxo-4-[(1-propoxycarbonylcyclopropyl)amino]butanoic acid |
InChI |
InChI=1S/C11H18N2O5/c1-2-5-18-10(17)11(3-4-11)13-9(16)7(12)6-8(14)15/h7H,2-6,12H2,1H3,(H,13,16)(H,14,15)/t7-/m0/s1 |
InChI-Schlüssel |
AKAPSENBMFGJPM-ZETCQYMHSA-N |
Isomerische SMILES |
CCCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CCCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


